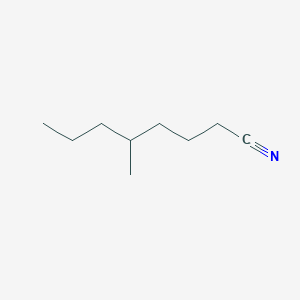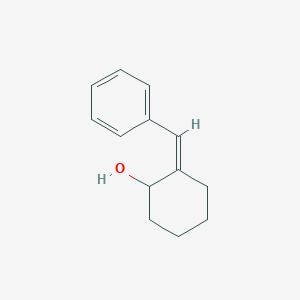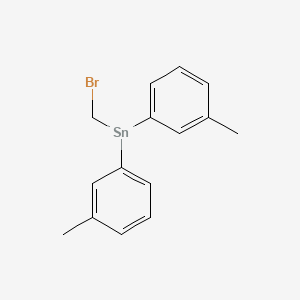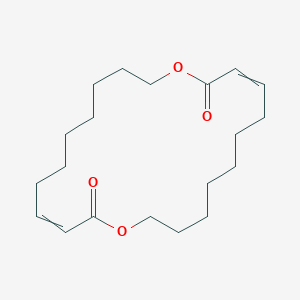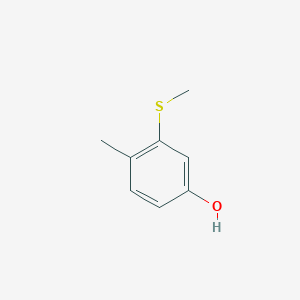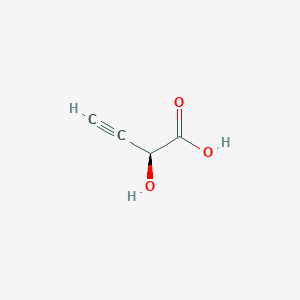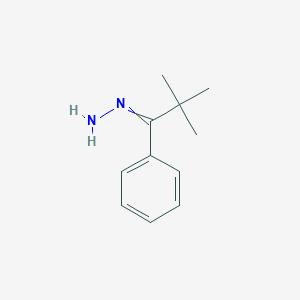![molecular formula C21H24O5 B14425266 Diethyl {[4-(benzyloxy)phenyl]methyl}propanedioate CAS No. 84184-50-9](/img/structure/B14425266.png)
Diethyl {[4-(benzyloxy)phenyl]methyl}propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {[4-(benzyloxy)phenyl]methyl}propanedioate is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a propanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {[4-(benzyloxy)phenyl]methyl}propanedioate typically involves the alkylation of diethyl malonate with a benzyloxy-substituted benzyl halide. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic substitution with the benzyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl {[4-(benzyloxy)phenyl]methyl}propanedioate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkoxides and amines are used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzyloxy derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyl {[4-(benzyloxy)phenyl]methyl}propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of Diethyl {[4-(benzyloxy)phenyl]methyl}propanedioate involves its interaction with specific molecular targets and pathways. The benzyloxy group allows for resonance stabilization, which can influence the reactivity of the compound. The ester groups can undergo hydrolysis to release active intermediates that interact with biological targets, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 4-methylbenzylphosphonate: Similar in structure but contains a phosphonate group instead of a propanedioate moiety.
Diethyl malonate: Lacks the benzyloxy and phenyl groups, making it less complex and versatile in synthetic applications.
Uniqueness
Diethyl {[4-(benzyloxy)phenyl]methyl}propanedioate is unique due to its combination of a benzyloxy group and a propanedioate moiety, which provides distinct reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
84184-50-9 |
|---|---|
Molekularformel |
C21H24O5 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
diethyl 2-[(4-phenylmethoxyphenyl)methyl]propanedioate |
InChI |
InChI=1S/C21H24O5/c1-3-24-20(22)19(21(23)25-4-2)14-16-10-12-18(13-11-16)26-15-17-8-6-5-7-9-17/h5-13,19H,3-4,14-15H2,1-2H3 |
InChI-Schlüssel |
DHIVGDFXQKJDMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


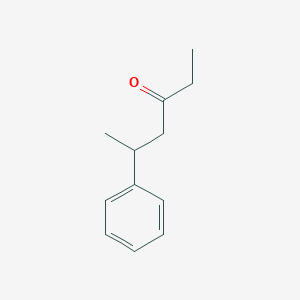
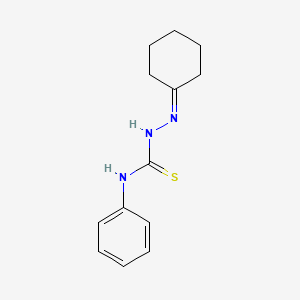
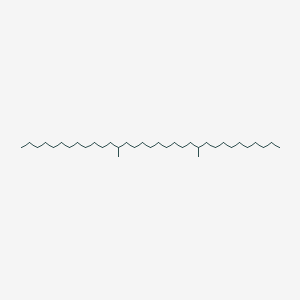
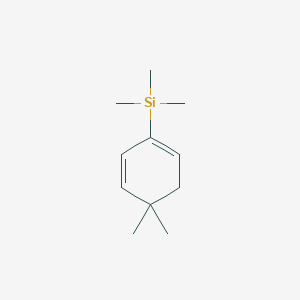
![(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone}](/img/structure/B14425209.png)
